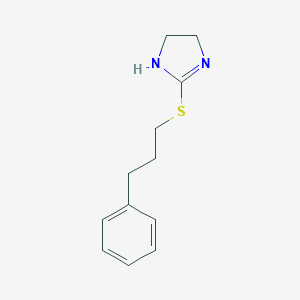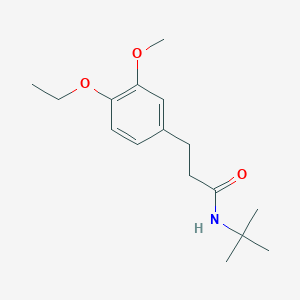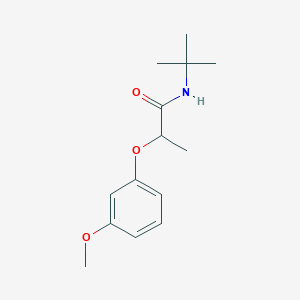![molecular formula C17H27N3O6S2 B241111 N-[2-(diethylamino)propyl]-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B241111.png)
N-[2-(diethylamino)propyl]-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(diethylamino)propyl]-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide, commonly known as DTPA-TZB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DTPA-TZB is a sulfonamide-based compound that has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of DTPA-TZB is not fully understood. However, studies have shown that DTPA-TZB can inhibit the activity of certain enzymes that are involved in cancer cell growth. Additionally, DTPA-TZB has also been shown to activate certain proteins that are involved in the regulation of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
DTPA-TZB has been shown to have significant biochemical and physiological effects. Studies have shown that DTPA-TZB can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, DTPA-TZB has also been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using DTPA-TZB in lab experiments is its potent anticancer properties. Additionally, DTPA-TZB is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using DTPA-TZB in lab experiments is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration of DTPA-TZB.
Orientations Futures
There are several future directions for the study of DTPA-TZB. One of the most significant directions is the development of DTPA-TZB-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of DTPA-TZB. Finally, studies are needed to understand the mechanism of action of DTPA-TZB fully.
Conclusion
In conclusion, DTPA-TZB is a sulfonamide-based compound that has shown promising results in various scientific research applications. Its potent anticancer properties and neuroprotective effects make it a promising candidate for the development of new drugs for the treatment of cancer and neurodegenerative diseases. However, further studies are needed to fully understand its mechanism of action and determine the optimal dosage and administration of DTPA-TZB.
Méthodes De Synthèse
The synthesis of DTPA-TZB involves the reaction of 2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonyl chloride with diethylamine. The reaction results in the formation of DTPA-TZB, which is a white crystalline powder. The synthesis method of DTPA-TZB is relatively straightforward and can be performed in a laboratory setting.
Applications De Recherche Scientifique
DTPA-TZB has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of DTPA-TZB is in the field of cancer research. Studies have shown that DTPA-TZB has potent anticancer properties and can inhibit the growth of cancer cells. Additionally, DTPA-TZB has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
N-[2-(diethylamino)propyl]-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C17H27N3O6S2 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
N-[2-(diethylamino)propyl]-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H27N3O6S2/c1-5-19(6-2)13(3)12-18-28(24,25)16-11-14(7-8-15(16)26-4)20-17(21)9-10-27(20,22)23/h7-8,11,13,18H,5-6,9-10,12H2,1-4H3 |
Clé InChI |
PRMJJKDEYSAAEM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(C)CNS(=O)(=O)C1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)OC |
SMILES canonique |
CCN(CC)C(C)CNS(=O)(=O)C1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)


![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)
![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)




